N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea
Description
N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea is a urea derivative featuring a tetrazole ring substituted with a sulfanylidene group (C=S) at the 5-position and a phenyl group at the 3-position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes through hydrogen bonding interactions .
Characterization typically employs spectroscopic techniques (¹H/¹³C NMR, HRMS) and X-ray crystallography (using SHELX software for refinement) .
Properties
CAS No. |
86893-76-7 |
|---|---|
Molecular Formula |
C9H10N6OS |
Molecular Weight |
250.28 g/mol |
IUPAC Name |
1-methyl-3-[3-(5-sulfanylidene-2H-tetrazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C9H10N6OS/c1-10-8(16)11-6-3-2-4-7(5-6)15-9(17)12-13-14-15/h2-5H,1H3,(H2,10,11,16)(H,12,14,17) |
InChI Key |
ALAVMPYROHSFFR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC(=CC=C1)N2C(=S)N=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced through a nucleophilic aromatic substitution reaction, where the tetrazole ring acts as a nucleophile.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the urea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(2,5-Dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-N’-methyl-urea involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and applications of N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea with other urea-based compounds:
Key Observations:
- Tetrazole vs. Thiadiazole: The tetrazole ring in the target compound differs from the thiadiazole in tebuthiuron.
- Sulfanylidene (C=S) vs. Carbonyl (C=O) : The sulfanylidene group in the target compound may enhance stability and metal-binding capacity compared to carbonyl-containing analogs like 1-[2-(1H-pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, which showed antiplatelet activity .
- Substituted Phenyl Groups : The 3-(5-sulfanylidene-tetrazolyl)phenyl substituent introduces steric bulk and polarizability, contrasting with the 4-methoxyphenyl group in platelet inhibitors or trifluoromethylphenyl groups in herbicides .
Biological Activity
N-Methyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea, identified by its CAS number 86893-76-7, is a compound with a unique chemical structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound's molecular formula is , with a molecular weight of 250.28 g/mol. The structural representation can be summarized as follows:
- IUPAC Name : 1-methyl-3-[3-(5-sulfanylidene-1H-tetrazol-4-yl)phenyl]urea
- SMILES Notation : CNC(=O)Nc1cccc(c1)N2N=NNC2=S
Biological Activity Overview
The biological activity of this compound has been explored in various studies that highlight its potential as a therapeutic agent.
Antagonistic Activity
Research indicates that derivatives of urea compounds, including this compound, exhibit antagonistic properties at neuropeptide Y (NPY) receptors. A study demonstrated that modifications to the urea structure could significantly enhance receptor binding affinity and selectivity. The most potent compounds in this series had IC50 values below 0.1 nM, indicating strong antagonistic activity against the NPY5 receptor .
Complement Inhibition
Another area of interest is the compound's role as a complement inhibitor. A related study on phenyl urea derivatives found that structural modifications led to significant inhibition of complement pathways. Specifically, compounds similar to this compound exhibited IC50 values as low as 13 nM in inhibiting C9 deposition through classical and alternative pathways . This suggests potential therapeutic applications in conditions involving complement system dysregulation.
Structure-Activity Relationship (SAR)
The SAR studies conducted on similar compounds reveal critical insights into how structural modifications influence biological activity. For instance:
| Compound | Modification | IC50 (nM) | Biological Activity |
|---|---|---|---|
| 7l | Five-carbon chain addition | 13 | Complement inhibition |
| 32 | Methyl group variation | <0.1 | NPY receptor antagonist |
| 44e | Aromatic substitution | <0.1 | NPY receptor antagonist |
These findings underscore the significance of specific functional groups in enhancing biological efficacy.
Case Studies
Several case studies have documented the effects of related compounds on biological systems:
- Neuropeptide Y Receptor Antagonism : In vitro assays showed that specific urea derivatives effectively blocked NPY-induced signaling pathways, which are implicated in various metabolic disorders .
- Complement System Modulation : Research highlighted that certain urea derivatives inhibited C9 deposition without affecting C3 and C4 pathways, suggesting a targeted approach to modulating the complement system for therapeutic benefits .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
